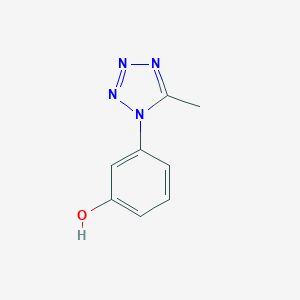

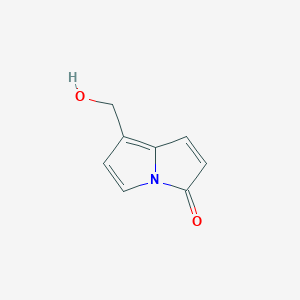

![molecular formula C₃₄H₅₈N₂O₂₆ B121540 N-[2-(5-乙酰氨基-1,2,4-三羟基-6-氧代己烷-3-基)氧基-5-[3,5-二羟基-4-[3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基-6-[[3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧甲基]氧杂环己烷-2-基]氧基-4-羟基-6-(羟甲基)氧杂环己烷-3-基]乙酰胺 CAS No. 70858-45-6](/img/structure/B121540.png)

N-[2-(5-乙酰氨基-1,2,4-三羟基-6-氧代己烷-3-基)氧基-5-[3,5-二羟基-4-[3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基-6-[[3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧甲基]氧杂环己烷-2-基]氧基-4-羟基-6-(羟甲基)氧杂环己烷-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, also known as N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, is a useful research compound. Its molecular formula is C₃₄H₅₈N₂O₂₆ and its molecular weight is 910.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医疗用途

N-乙酰氨基葡萄糖 (GlcNAc),是甘露三糖-二-(N-乙酰基-D-葡萄糖胺)的组成部分,被提议作为自身免疫性疾病的治疗方法,最近的测试声称取得了一些成功 .

O-GlcNAc糖基化

O-GlcNAc糖基化是将单个N-乙酰氨基葡萄糖糖添加到蛋白质的丝氨酸或苏氨酸的过程 . 与磷酸化类似,添加或去除N-乙酰氨基葡萄糖是激活或失活酶或转录因子的方法 . 事实上,O-GlcNAc糖基化和磷酸化经常争夺相同的丝氨酸/苏氨酸位点 . O-GlcNAc糖基化最常发生在染色质蛋白上,并且通常被视为对压力的反应 . 高血糖会增加O-GlcNAc糖基化,导致胰岛素抵抗 .

生物合成

GlcNAc是聚合物几丁质的单体单元,几丁质形成节肢动物如昆虫和甲壳类动物的外骨骼 . 它是软体动物齿舌的主要成分,也是头足类动物喙的主要成分,以及大多数真菌细胞壁的主要成分 . 与葡萄糖醛酸聚合形成透明质酸 .

工业生产

作用机制

Target of Action

Mannotriose-di-(N-acetyl-D-glucosamine) is an oligosaccharide that is primarily involved in the study of mammalian glycoprotein biosynthesis

Biochemical Pathways

Mannotriose-di-(N-acetyl-D-glucosamine) is likely involved in the glycosylation pathways within the cell. Glycosylation is a critical biochemical pathway that modifies proteins and lipids, enabling them to perform a variety of functions, including cell-cell adhesion, immune response, and protein folding .

Result of Action

The molecular and cellular effects of Mannotriose-di-(N-acetyl-D-glucosamine) are likely related to its role in glycoprotein biosynthesis. By contributing to the glycosylation of proteins, it may influence protein function and cellular processes .

Action Environment

The action, efficacy, and stability of Mannotriose-di-(N-acetyl-D-glucosamine) can be influenced by various environmental factors. For instance, the storage temperature of the compound is recommended to be 2-8°C . Additionally, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound .

属性

IUPAC Name |

N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-34-27(54)30(62-33-26(53)24(51)20(47)14(6-40)57-33)21(48)16(59-34)8-55-32-25(52)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUIFTOHRFYXSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58N2O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404503 |

Source

|

| Record name | MAN-3 Glycan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70858-45-6 |

Source

|

| Record name | MAN-3 Glycan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

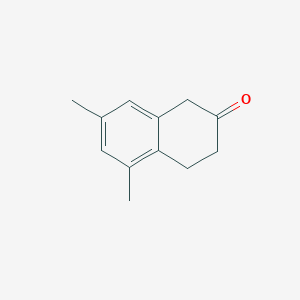

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)